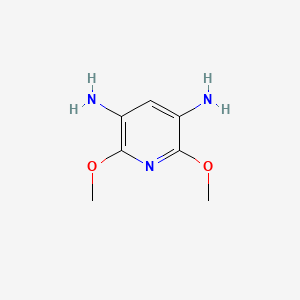

2,6-Dimethoxypyridine-3,5-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxypyridine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBOXUNPNIJELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388503 | |

| Record name | 2,6-Dimethoxypyridine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85679-78-3 | |

| Record name | 2,6-Dimethoxypyridine-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2,6-Dimethoxypyridine-3,5-diamine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,6-dimethoxypyridine-3,5-diamine and its hydrochloride salts. The information is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Chemical Properties

This compound, in its free base and salt forms, is a substituted pyridine derivative. While detailed experimental data for the free base is limited in publicly available literature, the properties of its more common hydrochloride salts have been reported. The dihydrochloride and tetrahydrochloride salts are typically white to pale yellow crystalline solids.[1][2] They are readily soluble in water and alcohol.[1][2][3]

Physicochemical Data

The following tables summarize the available quantitative data for this compound and its hydrochloride salts. Much of the data for the free base and its salts are computed, as indicated.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Source |

| Molecular Formula | C₇H₁₁N₃O₂ | PubChem[4] |

| Molecular Weight | 169.18 g/mol | PubChem (Computed)[4] |

| XLogP3 | 0.1 | PubChem (Computed)[4] |

| Exact Mass | 169.085126602 Da | PubChem (Computed)[4] |

Table 2: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source |

| CAS Number | 56216-28-5 | ChemBK[2] |

| Molecular Formula | C₇H₁₃Cl₂N₃O₂ | PubChem[5] |

| Molar Mass | 242.10 g/mol | PubChem (Computed)[5] |

| Boiling Point | 357.7°C at 760 mmHg | ChemBK[2] |

| Flash Point | 170.1°C | ChemBK[2] |

| Appearance | White to pale yellow crystalline solid | ChemBK[2] |

| Solubility | Soluble in water and alcohol | ChemBK[2][3] |

Table 3: Physicochemical Properties of this compound Tetrahydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₁₅Cl₄N₃O₂ | PubChem[6] |

| Molecular Weight | 315.0 g/mol | PubChem (Computed)[6] |

| Exact Mass | 312.991838 Da | PubChem (Computed)[6] |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The following diagram illustrates a likely synthetic pathway for this compound, based on analogous reactions.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Dinitration of 2,6-Dimethoxypyridine

A procedure analogous to the nitration of 2,6-dimethoxypyrazine can be adapted.[8]

-

To a cooled solution of concentrated sulfuric acid, add 2,6-dimethoxypyridine dropwise while maintaining a low temperature.

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid or fuming nitric acid, to the reaction mixture, ensuring the temperature remains controlled.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for several hours.

-

Quench the reaction by pouring the mixture over ice.

-

Collect the precipitated 2,6-dimethoxy-3,5-dinitropyridine by filtration, wash with cold water, and dry.

Step 2: Reduction of 2,6-Dimethoxy-3,5-dinitropyridine

The reduction of the dinitro compound can be achieved using various standard methods. One common method involves catalytic hydrogenation.

-

Dissolve 2,6-dimethoxy-3,5-dinitropyridine in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% Palladium on carbon.

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere until the theoretical amount of hydrogen is consumed.

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by recrystallization or chromatography. To obtain the dihydrochloride salt, the free base can be dissolved in a suitable solvent and treated with hydrochloric acid.[7]

Spectral Data

Table 4: Spectral Data for 2,6-Dimethoxypyridine (Precursor)

| Data Type | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): 7.45 (t), 6.28 (d), 3.89 (s)[10] |

| ¹³C NMR | Data available[11] |

| Mass Spectrum | Molecular Ion (m/z): 139[10] |

Applications in Hair Dye Formulations

This compound HCl is used as a precursor in oxidative hair dye formulations.[9][12] In this application, it acts as a "coupler" or "developer" substance.

Mechanism of Action in Oxidative Hair Dyes

Oxidative hair dyeing is a chemical process that involves the reaction of precursor molecules within the hair shaft to form larger, colored molecules. The general mechanism involves an oxidizing agent, typically hydrogen peroxide, and an alkaline environment.

The following diagram illustrates the generalized workflow of oxidative hair dyeing, highlighting the role of this compound.

Caption: Generalized workflow of oxidative hair dyeing.

In this process, this compound, along with other precursors, is oxidized by hydrogen peroxide. The resulting reactive intermediates then undergo coupling reactions with other molecules in the formulation to form complex chromophores that are trapped within the hair cortex, resulting in a permanent color change. The final shade is determined by the specific combination of precursors and couplers used.[5]

Safety and Regulatory Information

The Scientific Committee on Consumer Products (SCCP) has issued an opinion on 2,6-dimethoxy-3,5-pyridinediamine HCl for its use in hair dye formulations.[8][9] The intended maximum on-head concentration is 0.25%.[9] As with all hair dye ingredients, it is important to follow safety guidelines and be aware of the potential for skin sensitization.

Conclusion

This compound is a chemical intermediate with a primary application in the cosmetics industry as a component of oxidative hair dyes. While detailed experimental data on the free base is scarce, information on its hydrochloride salts provides insight into its general chemical and physical properties. The synthesis likely proceeds through a dinitration and subsequent reduction of 2,6-dimethoxypyridine. Further research to fully characterize the free base and its reaction products in hair dye formulations would be beneficial for a more complete understanding of this compound.

References

- 1. 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride | C7H13Cl2N3O2 | CID 3017019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound;tetrahydrochloride | C7H15Cl4N3O2 | CID 138394995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DE3530732A1 - AGENT AND METHOD FOR COLORING HAIR WITH 2,6-DIAMINO-PYRIDINE DERIVATIVES - Google Patents [patents.google.com]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. ec.europa.eu [ec.europa.eu]

- 10. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR [m.chemicalbook.com]

- 11. 2,6-Dimethoxypyridine(6231-18-1) 13C NMR spectrum [chemicalbook.com]

- 12. osti.gov [osti.gov]

In-Depth Technical Guide: Physical Properties of 2,6-Dimethoxypyridine-3,5-diamine

This technical guide provides a comprehensive overview of the known physical properties of 2,6-Dimethoxypyridine-3,5-diamine and its common salt forms. The information is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Overview and Forms of the Compound

This compound is a substituted pyridine derivative. In laboratory and commercial settings, it is commonly available as the free base and in its dihydrochloride and tetrahydrochloride salt forms. The salt forms often exhibit different solubility and stability profiles compared to the free base, which can be advantageous for various applications.

Quantitative Physical Properties

The following table summarizes the key physical and chemical properties of this compound and its hydrochloride salts.

| Property | This compound (Free Base) | This compound Dihydrochloride | This compound Tetrahydrochloride |

| CAS Number | 85679-78-3[1] | 56216-28-5[2] | 56216-28-5 (related)[3] |

| Molecular Formula | C₇H₁₁N₃O₂[1] | C₇H₁₃Cl₂N₃O₂[2] | C₇H₁₅Cl₄N₃O₂[3] |

| Molecular Weight | 169.18 g/mol [1] | Not explicitly found | 315.0 g/mol (computed)[3] |

| Appearance | Not explicitly found | White to pale yellow crystalline solid | Not explicitly found |

| Solubility | Not explicitly found | Readily soluble in water and alcohol | Not explicitly found |

| Purity | ≥98%[1] | >90%[2] | Not explicitly found |

| Topological Polar Surface Area (TPSA) | 83.39 Ų[1] | Not explicitly found | Not explicitly found |

| LogP (octanol-water partition coefficient) | 0.2632[1] | Not explicitly found | Not explicitly found |

Experimental Protocols

Determination of Appearance

The appearance of a chemical compound is determined by visual inspection under controlled lighting conditions.

-

Apparatus: A clean, dry watch glass or sample vial; spatula; adequate laboratory lighting.

-

Procedure:

-

A small, representative sample of the substance is placed on the watch glass using a clean spatula.

-

The sample is observed against a white background.

-

The color, state (e.g., crystalline, powder, amorphous), and any other notable characteristics are recorded.

-

Determination of Solubility

Solubility is assessed by systematically attempting to dissolve the compound in various solvents at a specified temperature.

-

Apparatus: A set of test tubes or small vials, a vortex mixer, a calibrated pipette or balance, and a range of solvents (e.g., water, ethanol, methanol, DMSO).

-

Procedure:

-

A known mass (e.g., 1-10 mg) of the compound is added to a test tube.

-

A known volume (e.g., 1 mL) of the solvent is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand and is visually inspected for any undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble at that concentration. If not, it is classified as partially soluble or insoluble. The process can be repeated with varying amounts of solute and solvent to determine a more precise solubility value.

-

Spectroscopic Analysis (¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the chemical structure of a compound. A ¹³C NMR spectrum is available for the dihydrochloride salt from commercial suppliers.[2]

-

Apparatus: An NMR spectrometer, NMR tubes, and an appropriate deuterated solvent in which the compound is soluble.

-

Procedure:

-

A precise amount of the compound is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆, given the solubility of the dihydrochloride salt).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The ¹³C NMR spectrum is acquired according to the instrument's standard operating procedures. The resulting spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.

-

Diagrams and Workflows

While no specific signaling pathways involving this compound were identified, the following diagram illustrates a general workflow for the characterization of a novel chemical compound, which is a critical process in drug development and chemical research.

Applications and Usage

This compound and its salts are utilized in several areas of chemical science:

-

Organic Synthesis: It serves as a versatile intermediate and building block in the synthesis of more complex molecules.

-

Pharmaceutical Research: The compound is used as an intermediate in the preparation of active pharmaceutical ingredients.

-

Cosmetic Industry: The dihydrochloride salt is used as a precursor in oxidative hair coloring formulations.[4]

-

Catalysis: It can be employed as a catalyst in various organic reactions.

This guide provides a summary of the currently available information on the physical properties of this compound. For any specific application, it is recommended to consult the safety data sheet (SDS) and perform in-house analysis to confirm these properties.

References

Synthesis of 2,6-Dimethoxypyridine-3,5-diamine Tetrahydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-Dimethoxypyridine-3,5-diamine tetrahydrochloride, a key intermediate in various research and development applications. The synthesis is a multi-step process involving the nitration of 2,6-dimethoxypyridine, followed by the reduction of the resulting dinitro compound to the target diamine, which is then converted to its tetrahydrochloride salt. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound tetrahydrochloride proceeds through a two-step reaction sequence starting from 2,6-dimethoxypyridine. The first step is a di-nitration reaction to yield 2,6-dimethoxy-3,5-dinitropyridine. The subsequent step involves the reduction of the two nitro groups to amino groups to form this compound. The final product is obtained by treating the diamine with hydrochloric acid to form the tetrahydrochloride salt.

Caption: Synthetic pathway for this compound tetrahydrochloride.

Experimental Protocols

The following protocols are based on established chemical literature for analogous transformations and provide a detailed methodology for the synthesis of the title compound.

Step 1: Synthesis of 2,6-Dimethoxy-3,5-dinitropyridine

This procedure details the nitration of 2,6-dimethoxypyridine to its dinitro derivative.

Experimental Workflow:

Caption: Workflow for the synthesis of 2,6-Dimethoxy-3,5-dinitropyridine.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| 2,6-Dimethoxypyridine | 139.15 | 1.00 | 139.15 g |

| Fuming Sulfuric Acid (20% SO₃) | - | - | ~500 mL |

| Fuming Nitric Acid (99%) | 63.01 | 2.50 | ~110 mL |

| Crushed Ice | - | - | As needed |

| Deionized Water | - | - | As needed |

Procedure:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add fuming sulfuric acid (500 mL).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 2,6-dimethoxypyridine (139.15 g, 1.00 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, add fuming nitric acid (~110 mL, 2.50 mol) dropwise via the dropping funnel, maintaining the reaction temperature between 0-5 °C.

-

After the addition of nitric acid, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto a large beaker filled with crushed ice with vigorous stirring.

-

A yellow precipitate will form. Collect the solid by vacuum filtration.

-

Wash the precipitate thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Dry the product under vacuum at 50 °C to a constant weight.

Expected Yield: ~85-95%

Step 2: Synthesis of this compound Tetrahydrochloride

This procedure details the reduction of the dinitro intermediate and the subsequent formation of the tetrahydrochloride salt.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound tetrahydrochloride.

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) |

| 2,6-Dimethoxy-3,5-dinitropyridine | 229.14 | 1.00 | 229.14 g |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 6.00 | 1353.78 g |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | - | ~1.5 L |

| Ethanol | 46.07 | - | ~2.0 L |

Procedure:

-

In a large three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,6-dimethoxy-3,5-dinitropyridine (229.14 g, 1.00 mol) in a mixture of ethanol (1.0 L) and concentrated hydrochloric acid (1.0 L).

-

To this stirred suspension, add tin(II) chloride dihydrate (1353.78 g, 6.00 mol) in portions. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to promote crystallization.

-

Collect the crystalline precipitate by vacuum filtration.

-

Wash the product with cold ethanol (2 x 200 mL).

-

Dry the product under vacuum at 60 °C to a constant weight to yield this compound tetrahydrochloride.

Expected Yield: ~70-85%

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound tetrahydrochloride.

| Step | Reactant | Molar Ratio | Key Reagents | Solvent(s) | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2,6-Dimethoxypyridine | 1.0 | Fuming HNO₃, Fuming H₂SO₄ | - | 0-25 | 2-3 | 85-95 |

| 2 | 2,6-Dimethoxy-3,5-dinitropyridine | 1.0 | SnCl₂·2H₂O, HCl | Ethanol, Water | Reflux | 4-6 | 70-85 |

Physicochemical Properties and Characterization Data

The final product, this compound tetrahydrochloride, is typically a crystalline solid.

| Property | Value |

| Molecular Formula | C₇H₁₁N₃O₂ · 4HCl |

| Molecular Weight | 315.01 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in water, sparingly soluble in ethanol |

| ¹H NMR (D₂O, 400 MHz) | Expected: δ ~4.0 (s, 6H, 2 x OCH₃), ~7.5 (s, 1H, Ar-H) |

| ¹³C NMR (D₂O, 100 MHz) | Expected: δ ~58 (OCH₃), ~110 (C4), ~125 (C3, C5), ~150 (C2, C6) |

Note: The exact chemical shifts in NMR spectra can vary depending on the solvent and concentration.

This guide provides a robust framework for the synthesis of this compound tetrahydrochloride. Researchers should always adhere to standard laboratory safety practices when handling the corrosive and reactive reagents involved in this synthesis.

An In-depth Technical Guide to 2,6-Dimethoxypyridine-3,5-diamine

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dimethoxypyridine-3,5-diamine, alongside a generalized experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted pyridine compound. Its chemical structure consists of a pyridine ring with two methoxy groups at positions 2 and 6, and two amine groups at positions 3 and 5. The molecular formula of the base compound is C₇H₁₁N₃O₂.[1] It is also available in various salt forms, such as the dihydrochloride (C₇H₁₃Cl₂N₃O₂) and tetrahydrochloride (C₇H₁₅Cl₄N₃O₂) salts, which exhibit different molecular weights and properties.[2][3] The dihydrochloride salt typically appears as a white to pale yellow crystalline solid and is soluble in water and alcohol.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its common salt forms.

| Property | This compound | This compound Dihydrochloride | This compound Tetrahydrochloride |

| Molecular Formula | C₇H₁₁N₃O₂[1] | C₇H₁₃Cl₂N₃O₂[3] | C₇H₁₅Cl₄N₃O₂[2] |

| Molecular Weight | 169.18 g/mol [1] | 242.10 g/mol [3] | 315.0 g/mol [2] |

| CAS Number | 85679-78-3[1] | 56216-28-5[3] | 56216-28-5[2] |

| Boiling Point (estimated) | 357.7 °C @ 760 mmHg[6] | Not Available | Not Available |

| Flash Point (estimated) | 170.1 °C[6] | Not Available | Not Available |

| XLogP3-AA | 0.1[1] | Not Available | Not Available |

| Hydrogen Bond Donor Count | 2[1] | Not Available | Not Available |

Experimental Protocols

Generalized Synthesis Workflow:

-

Nitration: The synthesis would likely commence with the nitration of a commercially available dichloropyridine, such as 2,6-dichloropyridine. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

-

Methoxylation: The resulting dichloro-nitropyridine intermediate would then undergo nucleophilic substitution to replace the chlorine atoms with methoxy groups. This reaction is commonly carried out using sodium methoxide in methanol.

-

Reduction: The final step involves the reduction of the nitro groups to the corresponding diamine. This can be accomplished through various methods, such as catalytic hydrogenation using a palladium catalyst or reduction with metals like tin or iron in an acidic medium.

-

Purification: The final product, this compound, would then be purified using standard techniques such as recrystallization or column chromatography to yield the desired compound with high purity.

This generalized protocol is based on synthetic strategies for similar diaminopyridine derivatives.[7][8][9] Researchers should adapt and optimize these steps based on laboratory conditions and available starting materials.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the generalized synthesis for this compound.

References

- 1. This compound | C7H11N3O2 | CID 3017020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound;tetrahydrochloride | C7H15Cl4N3O2 | CID 138394995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride | C7H13Cl2N3O2 | CID 3017019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 2,6-dimethoxy-3,5-pyridine diamine HCl, 56216-28-5 [thegoodscentscompany.com]

- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 8. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 9. Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide [energetic-materials.org.cn]

In-Depth Technical Guide to the Spectral Data of 2,6-Dimethoxypyridine-3,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 2,6-Dimethoxypyridine-3,5-diamine. Due to the limited availability of experimentally derived public data for the free base form of this compound, this guide presents predicted spectral data obtained from computational chemistry models. These predictions offer valuable insights for the characterization and analysis of this molecule. Additionally, a generalized experimental protocol for the synthesis and spectral analysis of similar aromatic diamines is provided to guide researchers in their laboratory work.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the predicted significant IR absorption bands for this compound. These predictions were generated using established computational algorithms and provide a reliable estimation of the expected spectral features.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 (aromatic) | 6.5 - 7.0 | Singlet |

| -NH₂ (amino) | 3.5 - 5.0 | Broad Singlet |

| -OCH₃ (methoxy) | 3.8 - 4.2 | Singlet |

Note: The chemical shifts of amine protons can be highly variable and are dependent on solvent, concentration, and temperature.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2, C-6 (C-O) | 155 - 165 |

| C-3, C-5 (C-N) | 130 - 140 |

| C-4 (aromatic CH) | 100 - 110 |

| -OCH₃ (methoxy) | 50 - 60 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Major IR Absorption Bands (cm⁻¹)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium-Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (methyl) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1580 - 1620 | Medium-Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium-Strong |

| C-O Stretch (methoxy) | 1000 - 1300 | Strong |

Experimental Protocols

General Synthesis of a Substituted Diaminopyridine

A common route to synthesize substituted diaminopyridines involves the reduction of a corresponding dinitropyridine precursor.

Materials:

-

Substituted dinitropyridine

-

Reducing agent (e.g., Tin(II) chloride, catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Acid (e.g., Hydrochloric acid) for salt formation and subsequent neutralization

-

Base (e.g., Sodium hydroxide) for neutralization

Procedure:

-

The dinitropyridine starting material is dissolved in a suitable solvent.

-

The reducing agent is added portion-wise or the reaction is set up for catalytic hydrogenation.

-

The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is filtered to remove any solid residues.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the desired diaminopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 300 or 500 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

A small amount of the purified this compound is dissolved in a suitable deuterated solvent.

-

The solution is transferred to an NMR tube.

-

The ¹H NMR spectrum is acquired using standard pulse sequences.

-

The ¹³C NMR spectrum is acquired, often using a proton-decoupled pulse sequence.

-

The spectra are processed (Fourier transform, phasing, and baseline correction) and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr pellets, ATR crystal)

Procedure:

-

A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a small amount of the solid can be placed directly on an Attenuated Total Reflectance (ATR) crystal.

-

A background spectrum of the empty sample holder or clean ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The spectrum is processed to show absorbance or transmittance as a function of wavenumber (cm⁻¹).

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a target compound like this compound.

Caption: A logical workflow for the synthesis and spectral characterization of a target compound.

Diamino Pyridine Derivatives: A Technical Guide to Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diamino pyridine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The core structure, characterized by a pyridine ring substituted with two amino groups, serves as a privileged scaffold for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the potential applications of diamino pyridine derivatives, with a focus on their roles as kinase inhibitors in oncology, as novel antibacterial agents, and as therapeutic agents for neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the associated signaling pathways and workflows.

Diamino Pyridine Derivatives as Kinase Inhibitors in Oncology

The inhibition of protein kinases is a cornerstone of modern cancer therapy. Diamino pyridine derivatives have emerged as a promising scaffold for the development of potent kinase inhibitors, targeting key enzymes involved in cancer cell proliferation, survival, and metastasis.

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is frequently overexpressed in various tumors and plays a critical role in cell adhesion, migration, and survival.[1] Several diaminopyrimidine derivatives, which share a similar structural motif with diaminopyridines, have shown potent FAK inhibitory activity.

Quantitative Data: FAK Inhibitory Activity

| Compound | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| VS-4718 | FAK | 1.5 | - | - | [2] |

| BI-853520 | FAK | 1.0 | - | - | [2] |

| CEP-37440 | FAK, ALK | 2.0 (FAK), 3.1 (ALK) | - | - | [2] |

| VS-6063 (Defactinib) | FAK, Pyk2 | 0.6 | - | - | [2] |

| Compound A12 (Diaminopyrimidine derivative) | FAK | <500 | A549, MDA-MB-231 | 130, 94 | [2] |

FAK Signaling Pathway

Integrin activation and growth factor receptor signaling lead to the autophosphorylation of FAK at Tyr397, creating a binding site for Src family kinases.[3][4] This interaction results in the phosphorylation of other sites on FAK and the activation of downstream pathways, including the PI3K/Akt and Ras/MEK/ERK pathways, which promote cell survival, proliferation, and migration.[3][4][5]

References

- 1. Mechanism of action of 4-aminopyridine in the symptomatic treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Enduring Legacy of the Pyridine Ring: A Technical Guide to Its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the field of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility have made it a privileged structure in the design of a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of substituted pyridines, detailing key synthetic methodologies, quantitative structure-activity relationship data, and their modulation of critical signaling pathways.

A Historical Perspective: From Coal Tar to Targeted Therapies

The journey of pyridine began in the mid-19th century. In the late 1840s, Scottish chemist Thomas Anderson first isolated pyridine from bone oil, naming it from the Greek words "pyr" (fire) and "idine" (denoting an aromatic base).[1][2] However, it was not until two decades later that its correct aromatic structure, analogous to benzene with a nitrogen atom replacing a methine group, was independently proposed by Wilhelm Körner and James Dewar in 1869 and 1871, respectively.[2] The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene and hydrogen cyanide in a red-hot iron tube furnace.[3]

The late 19th and early 20th centuries witnessed the development of foundational synthetic methods that unlocked the potential of substituted pyridines. In 1881, Arthur Rudolf Hantzsch reported a multi-component reaction for the synthesis of dihydropyridines, which could then be oxidized to the corresponding pyridine derivatives.[3][4] This method, now famously known as the Hantzsch pyridine synthesis , became a versatile tool for accessing a wide range of substituted pyridines.[3][4] Another landmark achievement was the Chichibabin pyridine synthesis , developed by Aleksei Chichibabin in 1924.[1][3] This reaction provided a direct method for the amination of pyridines using sodium amide and remains relevant in industrial-scale production.[3] These pioneering synthetic strategies, along with others developed over the years, paved the way for the exploration of substituted pyridines as pharmacophores, leading to the discovery of numerous essential medicines.

Foundational Synthetic Methodologies: Experimental Protocols

The ability to rationally design and synthesize substituted pyridines with diverse substitution patterns is crucial for drug discovery. This section details the experimental protocols for three seminal synthetic methods.

The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate, to form a dihydropyridine.[5] The dihydropyridine intermediate is then oxidized to the aromatic pyridine.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Reagents:

-

Benzaldehyde (1 equivalent)

-

Ethyl acetoacetate (2 equivalents)

-

Ammonium acetate (1.1 equivalents)

-

Ethanol (solvent)

-

Ceric ammonium nitrate (CAN) for oxidation (optional, for aromatization)

-

-

Procedure:

-

To a solution of benzaldehyde (0.01 mol) and ethyl acetoacetate (0.02 mol) in ethanol (25 mL) in a round-bottom flask, add ammonium acetate (0.011 mol).

-

Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried to yield the dihydropyridine product.

-

Aromatization (optional): To a solution of the dihydropyridine in a suitable solvent, add an oxidizing agent such as ceric ammonium nitrate and stir at room temperature until the reaction is complete (monitored by TLC). The pyridine product is then isolated by extraction and purified by column chromatography.

-

The Chichibabin Reaction

The Chichibabin reaction is a nucleophilic substitution reaction where an amino group is introduced onto the pyridine ring, typically at the 2-position, using sodium amide.[6][7]

Experimental Protocol: Synthesis of 2-Aminopyridine

-

Reagents:

-

Pyridine (1 equivalent)

-

Sodium amide (NaNH₂) (1.2 equivalents)

-

Toluene (solvent)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

-

Carefully add sodium amide to the toluene.

-

Heat the mixture to reflux (approximately 110 °C).

-

Slowly add pyridine to the refluxing mixture over 30 minutes.

-

Continue refluxing for 4-6 hours. The reaction mixture will typically develop a deep red or brown color.

-

Cool the reaction mixture to room temperature and cautiously quench with water.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude 2-aminopyridine can be purified by distillation or recrystallization.

-

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate to yield highly substituted pyridines.[8][9]

Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine

-

Reagents:

-

α-Pyridinium methyl ketone salt (1 equivalent)

-

α,β-Unsaturated ketone (1 equivalent)

-

Ammonium acetate (excess)

-

Glacial acetic acid (solvent)

-

-

Procedure:

-

Dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated ketone in glacial acetic acid in a round-bottom flask.

-

Add a generous excess of ammonium acetate to the mixture.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium carbonate) until a precipitate forms.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization or column chromatography.

-

Substituted Pyridines in Drug Discovery: Quantitative Insights

The pyridine moiety is a key component in a multitude of FDA-approved drugs, where it often plays a critical role in binding to biological targets and modulating their activity.[10] The following tables summarize the in vitro activities of various substituted pyridine derivatives against cancer cell lines and key protein kinases.

Table 1: Anticancer Activity of Substituted Pyridine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridine-urea 8e | MCF-7 (Breast) | 0.22 (48h) | [1] |

| Pyridine-urea 8n | MCF-7 (Breast) | 1.88 (48h) | [1] |

| Compound 4 | HCT-116 (Colon) | 31.3 | [11] |

| MCF-7 (Breast) | 19.3 | [11] | |

| HepG2 (Liver) | 22.7 | [11] | |

| A549 (Lung) | 36.8 | [11] | |

| Compound 5c | BT474 (Breast) | 35.98 (24h) | [12] |

| Compound 5d | BT474 (Breast) | 35.56 (24h) | [12] |

| Compound 5e | BT474 (Breast) | 39.19 (24h) | [12] |

| Compound 4b | A-549 (Lung) | 0.00803 | [13] |

| MDA-MB-231 (Breast) | 0.0103 | [13] | |

| Compound 4e | A-549 (Lung) | 0.0095 | [13] |

| MDA-MB-231 (Breast) | 0.0147 | [13] |

Table 2: Kinase Inhibitory Activity of Substituted Pyridine Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference |

| Pyridine-urea 8b | VEGFR-2 | 5.0 | [1] |

| Pyridine-urea 8e | VEGFR-2 | 3.93 | [1] |

| Compound 4 | CDK2/cyclin A2 | 0.24 | [11] |

| Compound 8 | CDK2/cyclin A2 | 0.65 | [11] |

| Compound 11 | CDK2/cyclin A2 | 0.50 | [11] |

| Pyrazolopyridine 5a | c-Met | 0.00427 | [14] |

| Pyrazolopyridine 5b | c-Met | 0.00795 | [14] |

| Pyrazolopyridine 15y | TBK1 | 0.0002 | [15] |

| Aromatic O-alkyl pyridine 4c | PIM-1 | 0.110 | [16] |

| Aromatic O-alkyl pyridine 4f | PIM-1 | 0.095 | [16] |

Table 3: Dopamine Transporter (DAT) Inhibitory Activity of Substituted Pyridines

| Compound | Kᵢ (µM) for [³H]WIN Binding | IC₅₀ (µM) for DA Uptake | Reference |

| Compound 18 | 0.079 | 0.255 | [17] |

| Compound 19 | 0.780 | 0.860 | [17] |

| Compound 20 | 0.742 | 1.067 | [17] |

| Compound 21 | 0.099 | 0.263 | [17] |

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the role of substituted pyridines in a biological context and the process of their discovery, this section presents diagrams generated using the DOT language.

Experimental Workflow: From Synthesis to Lead Compound

The discovery of novel pyridine-based drugs follows a structured workflow that integrates chemical synthesis with biological evaluation.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. Substituted pyridines have been developed as potent PIM-1 inhibitors.

Dopamine Transporter (DAT) Signaling

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. Substituted pyridines have been identified as potent DAT inhibitors, with applications in treating conditions like ADHD and substance abuse.

Conclusion

From its initial discovery in the 19th century to its current status as a ubiquitous scaffold in modern pharmaceuticals, the journey of the substituted pyridine is a testament to the interplay of organic synthesis and medicinal chemistry. The foundational synthetic methods developed by pioneers like Hantzsch and Chichibabin provided the tools to explore the vast chemical space of pyridine derivatives. This exploration has led to the development of life-saving drugs that target a wide range of diseases by modulating key biological pathways. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the pyridine ring is poised to remain a central and enduring motif in the future of drug discovery.

References

- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. Kröhnke Pyridine Synthesis [drugfuture.com]

- 10. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 11. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]

- 15. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

An In-depth Technical Guide to 2,6-Dimethoxypyridine-3,5-diamine: Safety, Handling, and Synthetic Considerations

This technical guide provides a comprehensive overview of the available data on 2,6-Dimethoxypyridine-3,5-diamine, with a focus on its safety, handling, and plausible synthetic routes. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research. While detailed experimental protocols and biological pathway information are scarce in publicly accessible literature, this guide consolidates existing knowledge and presents logical workflows based on analogous chemical syntheses.

Chemical and Physical Properties

This compound is an organic compound that is often handled in its more stable dihydrochloride or tetrahydrochloride salt forms. The majority of available data pertains to these salts.

| Property | This compound (Free Base) | This compound Dihydrochloride | This compound Tetrahydrochloride |

| Molecular Formula | C₇H₁₁N₃O₂ | C₇H₁₃Cl₂N₃O₂ | C₇H₁₅Cl₄N₃O₂ |

| Molar Mass | 169.18 g/mol | 242.10 g/mol | 315.0 g/mol [1] |

| Appearance | Not specified | White to pale yellow crystalline solid[2] | Not specified |

| Solubility | Not specified | Readily soluble in water and alcohol[2] | Not specified |

| Boiling Point | Not specified | 357.7°C at 760 mmHg (estimated) | Not specified |

| Flash Point | Not specified | 170.1°C (estimated) | Not specified |

| Storage Condition | Not specified | 2-8°C in an inert atmosphere | Not specified |

Safety and Toxicology

The safety profile of this compound has been evaluated, primarily in the context of its use as a component in oxidative hair coloring agents.[3] The available data, predominantly for the hydrochloride salt, indicates potential hazards that necessitate careful handling.

GHS Hazard Classification

| Hazard Statement | Classification |

| H301: Toxic if swallowed | Acute toxicity, oral (Danger) |

| H317: May cause an allergic skin reaction | Sensitization, Skin (Warning) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |

| H373: May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity, repeated exposure (Warning) |

Note: GHS classifications are based on aggregated data and may not be exhaustive.

Toxicological Data Summary

| Test Type | Species | Route | Results |

| Acute Oral Toxicity | Rat, Mouse | Oral | Studies were conducted using 2.5% and 5% solutions; however, specific LD50 values are not detailed in the provided documents.[3] |

| Skin Irritation | Rabbit | Dermal | Undiluted 2,6-dimethoxy-3,5-pyridinediamine HCl did not show signs of skin irritation after 4 hours of occlusive contact.[3] |

| Skin Irritation | Guinea Pig | Dermal | A 3% aqueous solution applied repeatedly did not indicate a skin irritant potential.[3] |

| Skin Sensitization | Mouse | Dermal | The substance induced a biologically relevant immune response in local lymph nodes, indicating a potential for skin sensitization. EC3 values of 1.25% (in DMSO) and 6.88% (in aqua/acetone/olive oil) were calculated.[3] |

| Eye Irritation | Guinea Pig | Ocular | A 3% aqueous solution was applied to the conjunctival sac. While the test was performed, specific irritation scores are not detailed.[3] |

| Mutagenicity (in vitro) | Mammalian cells (L5178Y mouse lymphoma) | - | The substance was not found to be mutagenic under the experimental conditions, although the test was noted as incomplete.[3] |

Handling and Storage

Given the toxicological profile, the following handling and storage procedures are recommended:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. General laboratory safety practices should be strictly followed.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] For the dihydrochloride salt, storage at 2-8°C under an inert atmosphere is recommended.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are limited, with some sources noting that the specific preparation method may be confidential.[2] However, based on the synthesis of structurally related compounds, a plausible synthetic route can be proposed.

Proposed Synthetic Pathway

A potential synthetic route to this compound likely involves the dinitration of a 2,6-dimethoxypyridine precursor, followed by the reduction of the nitro groups to the corresponding diamine. The synthesis of related diaminopyridines often follows steps of nitration, halogenation, alkoxylation, and reduction.[4][5]

Caption: A plausible two-step synthetic pathway.

Analytical Methods

The analysis of this compound dihydrochloride has been reported using High-Performance Liquid Chromatography (HPLC).[3]

-

Purity Determination:

-

Impurity Profiling:

Signaling Pathways and Biological Activity

Currently, there is no information available in the public domain regarding the involvement of this compound in specific biological signaling pathways. Its primary documented application is as a precursor in oxidative hair dyes.[3] The mechanism of action in this context is chemical rather than pharmacological, involving oxidative coupling to form larger colorant molecules. Further research would be required to determine if this compound has any significant biological activity or interacts with cellular signaling cascades.

Caption: Relationship between the available information domains.

Conclusion

This compound and its salts are chemicals with a defined, albeit not fully detailed, toxicological profile that necessitates careful handling. While it has an established use in the cosmetics industry, information regarding its synthesis and biological activity is limited in publicly accessible scientific literature. The provided guide summarizes the available data to aid researchers in its safe handling and to provide a starting point for further investigation into its synthesis and potential applications. It is crucial for any laboratory work to be preceded by a thorough consultation of the latest Safety Data Sheet (SDS) from the supplier and to adhere to all institutional safety guidelines.

References

- 1. This compound;tetrahydrochloride | C7H15Cl4N3O2 | CID 138394995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

2,6-Dimethoxypyridine-3,5-diamine material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety of 2,6-Dimethoxypyridine-3,5-diamine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for this compound and its common salt form, this compound dihydrochloride. The information is compiled from publicly available safety data sheets and scientific assessments to guide researchers and professionals in the safe handling and use of this compound.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3,5-Diamino-2,6-dimethoxypyridine |

| Common Salt Form | This compound dihydrochloride[1][2][3] |

| CAS Number | 56216-28-5 (for dihydrochloride)[4][5] |

| Molecular Formula (Base) | C7H11N3O2 |

| Molecular Formula (Dihydrochloride) | C7H13Cl2N3O2[5] |

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound and its dihydrochloride salt.

| Property | Value | Source |

| Appearance | White to pale yellow crystalline solid[1][2] | ChemBK |

| Molecular Weight (Dihydrochloride) | 242.10 g/mol [5] | PubChem |

| Solubility | Readily soluble in water and alcohol[1][2] | ChemBK |

| Topological Polar Surface Area | 83.4 Ų[4][5] | PubChem |

| Hydrogen Bond Donor Count | 4[5] | PubChem |

| Hydrogen Bond Acceptor Count | 5[5] | PubChem |

Toxicological Data

Toxicological studies have been conducted primarily on the dihydrochloride salt of this compound. The findings are summarized below.

Acute Oral Toxicity

| Species | Concentration | Observations |

| Mice (CF1, female) | 2.5% and 5% solution in distilled water | Mortalities and clinical-toxicological findings were recorded daily for 14 days.[6] |

| Rats (Wistar, male/female) | 2.5% and 5% solution in distilled water | Body weights were noted weekly, and a post-mortem examination was carried out.[6] |

Skin and Eye Irritation

| Study Type | Species | Concentration | Results |

| Skin Irritation | Rabbits | Undiluted | No signs of skin irritation after 4 hours of occlusive contact.[6] |

| Skin Irritation | Guinea Pigs | 3% aqueous solution (repeated application) | No indication of skin irritant potential.[6] |

| Eye Irritation | Guinea Pigs | 3% aqueous solution (0.1 ml) | The substance was applied into the conjunctival sac and evaluated using the Draize scoring system.[6] |

Skin Sensitization

| Test Method | Species | Induction Concentration | Challenge Concentration | Results |

| Magnusson-Kligman Maximisation | Guinea Pigs (Dunkin-Hartley) | 1% (intradermal), 75% (epicutaneous) | 75% | The evaluation was complicated by black staining of the skin.[6] |

Mutagenicity

| Assay | Cell Line | Results |

| Mammalian Gene Mutation Assay | L5178Y mouse lymphoma cells | Not mutagenic under the experimental conditions. However, the test performance was noted as incomplete.[6] |

| Salmonella typhimurium Reverse Mutation Assay | Not specified | A study was referenced.[6] |

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the interpretation and replication of results.

Acute Oral Toxicity Study

A solution of 3,5-diamino-2,6-dimethoxypyridine dihydrochloride (2.5% and 5%) in distilled water was administered once via a stomach tube to CF1 mice (10 females) and Wistar rats (6 per sex) at four different concentrations. The animals were observed for 14 days, during which mortality and clinical signs of toxicity were recorded daily. Body weights were measured on a weekly basis. A necropsy was performed on all animals at the end of the study.[6]

Skin Sensitization: Magnusson-Kligman Maximisation Method

The dermal sensitization potential was evaluated in Dunkin-Hartley guinea pigs.[6] A range-finding study was first conducted to determine appropriate concentrations. For the main study, intradermal induction was performed with a 1% solution of the test substance. Epicutaneous induction and challenge were carried out with a 75% concentration. To enhance the response, the skin was pre-treated with 10% sodium lauryl sulfate in petrolatum to induce irritation.[6]

Caption: Workflow for the Magnusson-Kligman Guinea Pig Maximisation Test.

Hazard Identification and Safety Precautions

While a complete, officially harmonized GHS classification is not consistently reported across all sources, some suppliers indicate potential hazards. General laboratory safety practices should always be followed.

GHS Hazard Statements (from aggregated, non-harmonized sources)

-

H301 (75% of reports): Toxic if swallowed[5]

-

H317 (66.7% of reports): May cause an allergic skin reaction[5]

-

H319 (16.7% of reports): Causes serious eye irritation[5]

-

H373 (66.7% of reports): May cause damage to organs through prolonged or repeated exposure[5]

Recommended Safety Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.[1]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

The following diagram illustrates a standard safety workflow for handling chemical compounds in a laboratory setting.

Caption: General Laboratory Chemical Handling Workflow.

Use and Applications

This compound and its salts are utilized in specific industrial and research applications.

-

Organic Synthesis: It serves as a chemical reagent and intermediate in various organic synthesis processes.[1][2]

-

Cosmetics: The dihydrochloride salt is used as a precursor in oxidative hair coloring agents, with an intended maximum on-head concentration of 0.25%.[6]

-

Pharmaceuticals: It can be used as an intermediate for certain pharmaceutical raw materials.[1][2]

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 2,6-dimethoxy-3,5-pyridine diamine HCl, 56216-28-5 [thegoodscentscompany.com]

- 4. This compound;tetrahydrochloride | C7H15Cl4N3O2 | CID 138394995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethoxy-3,5-pyridinediamine dihydrochloride | C7H13Cl2N3O2 | CID 3017019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of Substituted Pyridines: A Compilation of Experimental Protocols for Researchers

For Immediate Release

This application note provides detailed experimental protocols for the synthesis of substituted pyridines, a core scaffold in numerous pharmaceuticals, agrochemicals, and functional materials.[1] The protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide to both classical and modern synthetic methodologies. This document outlines key strategies including the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses, alongside contemporary transition-metal-catalyzed and transition-metal-free approaches. Detailed experimental workflows, quantitative data summaries, and reaction pathway diagrams are provided to facilitate practical application in the laboratory.

Classical Pyridine Synthesis Methods

Classical methods for pyridine synthesis often involve multi-component reactions that efficiently construct the pyridine ring from acyclic precursors. These methods remain valuable for their simplicity and the ability to generate a wide range of substituted pyridines.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to yield the pyridine-3,5-dicarboxylate.[2] Subsequent decarboxylation can provide the corresponding pyridines.[3][4] This method is renowned for its ability to produce highly substituted pyridines.[5]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 equivalent), ethyl acetoacetate (2 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

-

Reaction Conditions: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).

-

Oxidation (Aromatization): To a solution of the 1,4-dihydropyridine intermediate in a suitable solvent (e.g., methanol), add an oxidizing agent such as iodine.[6] Reflux the mixture until the starting material is consumed (monitored by TLC).

-

Final Work-up: Cool the reaction mixture and quench with aqueous sodium thiosulfate solution to remove excess iodine. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired pyridine.

Table 1: Representative Yields for Hantzsch Pyridine Synthesis

| Aldehyde | β-Ketoester | Nitrogen Source | Oxidizing Agent | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Iodine | 96 | [4] |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | Ammonia | Nitric Acid | 85 | N/A |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Manganese Dioxide | 90 | N/A |

Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.

Workflow for Hantzsch Pyridine Synthesis

Caption: Workflow of the Hantzsch Pyridine Synthesis.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[7] This two-step process offers a high degree of versatility.[8]

Experimental Protocol: General Procedure for Bohlmann-Rahtz Synthesis

-

Formation of the Aminodiene Intermediate: In a suitable solvent such as ethanol or toluene, react the enamine (1 equivalent) with the ethynylketone (1 equivalent) at room temperature. The reaction is often complete within a few hours. Monitor the reaction by TLC.

-

Isolation of Intermediate: Once the reaction is complete, remove the solvent under reduced pressure. The resulting aminodiene intermediate can be purified by column chromatography or used directly in the next step.

-

Cyclodehydration: Heat the aminodiene intermediate in a high-boiling solvent (e.g., toluene, xylene) or in the presence of an acid catalyst like acetic acid or an ion-exchange resin (e.g., Amberlyst-15) to facilitate cyclization at a lower temperature.[8]

-

Work-up and Purification: After cyclization is complete (monitored by TLC), cool the reaction mixture, and remove the solvent under reduced pressure. Purify the crude pyridine derivative by column chromatography on silica gel.

Table 2: Representative Yields for Bohlmann-Rahtz Pyridine Synthesis

| Enamine | Ethynylketone | Catalyst | Yield (%) | Reference |

| Ethyl 3-aminocrotonate | 1-Phenyl-2-propyn-1-one | Acetic Acid | Good to Excellent | [8] |

| 3-Aminocrotononitrile | 4-Phenyl-3-butyn-2-one | None (thermal) | Moderate | [9] |

| 3-(Dimethylamino)acrylonitrile | 1-(Thiophen-2-yl)prop-2-yn-1-one | Amberlyst-15 | High | [8] |

Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.

Logical Flow of the Bohlmann-Rahtz Synthesis

Caption: Logical steps of the Bohlmann-Rahtz Synthesis.

Guareschi-Thorpe Pyridine Synthesis

The Guareschi-Thorpe condensation is a method for synthesizing pyridine derivatives by reacting a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[10] A variation involves the reaction of a cyanoacetic ester and a ketone with alcoholic ammonia.[10] Recent advancements have focused on developing greener protocols, for instance, using water as a solvent and ammonium carbonate as both the nitrogen source and promoter.[11]

Experimental Protocol: Three-Component Guareschi-Thorpe Synthesis in Water

-

Reaction Setup: In a flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) and the alkyl cyanoacetate or cyanoacetamide (1 equivalent) in water.

-

Addition of Reagent: Add ammonium carbonate (1.5-2 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as indicated by TLC.

-

Work-up and Purification: The product often precipitates from the aqueous solution. Collect the solid by filtration, wash with water, and dry. If the product does not precipitate, extract the aqueous layer with an organic solvent. Dry the combined organic layers and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Table 3: Representative Yields for Guareschi-Thorpe Pyridine Synthesis

| 1,3-Dicarbonyl | Cyano Compound | Nitrogen Source | Yield (%) | Reference |

| Acetylacetone | Ethyl cyanoacetate | Ammonium carbonate | High | [11] |

| Ethyl acetoacetate | Cyanoacetamide | Ammonium carbonate | High | [11] |

| Cyclohexane-1,3-dione | Malononitrile | Ammonia | Moderate |

Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.

Experimental Workflow for Guareschi-Thorpe Synthesis

Caption: Workflow for the aqueous Guareschi-Thorpe Synthesis.

Modern Synthetic Approaches

Modern synthetic chemistry has introduced powerful new methods for the synthesis of substituted pyridines, often offering milder reaction conditions, improved functional group tolerance, and novel disconnection approaches.

Palladium-Catalyzed Synthesis

Palladium catalysis has become a cornerstone for the synthesis of functionalized pyridines, enabling various C-H activation and cross-coupling reactions.[12] These methods allow for the direct arylation, alkylation, and other functionalizations of the pyridine ring.[13][14]

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides

-

Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the pyridine N-oxide (1 equivalent), arylboronic acid (1.5 equivalents), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (if required) and base (e.g., K₂CO₃, 2 equivalents).

-

Solvent Addition: Add a degassed solvent (e.g., dioxane, DMF, or water) to the tube.

-

Reaction Conditions: Heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Table 4: Representative Yields for Palladium-Catalyzed Pyridine Functionalization

| Pyridine Substrate | Coupling Partner | Catalyst System | Yield (%) | Reference |

| Pyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ | Good to Excellent | [13] |

| 3-Iodopyridine | Long-chain diene/amine | Pd(0) catalyst | Good | [15][16] |

| 2-Phenylpyridine | K₃[Fe(CN)₆] | Pd(OAc)₂/Cu(OAc)₂ | 81 | [12] |

Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.

Signaling Pathway for Pd-Catalyzed C-H Arylation

Caption: Catalytic cycle for Palladium-catalyzed C-H arylation.

Transition-Metal-Free Synthesis

The development of transition-metal-free methods for pyridine synthesis aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. These reactions often proceed through novel mechanisms, such as ring expansion of other heterocycles or radical-mediated pathways.[17][18]

Experimental Protocol: Ring Expansion of 2-Allyl-2H-azirines

-

Reaction Setup: In a reaction vessel, dissolve the 2-allyl-2H-azirine (1 equivalent) in a suitable solvent.

-

Reagent Addition: Add a promoter such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to initiate the ring-opening to a 1-azatriene intermediate.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating. The in-situ formed 1-azatriene will undergo electrocyclization to form the pyridine ring.

-

Work-up and Purification: Upon completion, quench the reaction if necessary, and remove the solvent. The crude product can be purified by standard methods like column chromatography.

Table 5: Representative Yields for Transition-Metal-Free Pyridine Synthesis

| Substrate | Method | Yield (%) | Reference |

| 2-Allyl-2H-azirines | DBU-promoted ring expansion | Good to Excellent | [17] |

| Pyrroles/Indoles | Carbon atom insertion via chlorodiazirines | 34-73 | [19][20] |

| N-vinyl/N-aryl amides | Tf₂O/2-ClPyr activation and annulation | Good | [21] |

Note: Yields are representative and can vary based on specific reaction conditions and substrate modifications.

Logical Relationship in Metal-Free Ring Expansion

Caption: Logical flow of a transition-metal-free pyridine synthesis.

Conclusion

The synthesis of substituted pyridines encompasses a rich and diverse field of organic chemistry. This application note has provided a selection of both well-established and contemporary protocols to serve as a practical guide for researchers. The choice of synthetic route will depend on the desired substitution pattern, available starting materials, and required functional group tolerance. The detailed methodologies and comparative data presented herein aim to facilitate the efficient and successful synthesis of this important class of heterocyclic compounds in a laboratory setting.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. Pyridine synthesis [organic-chemistry.org]

- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Guareschi-Thorpe Condensation [drugfuture.com]

- 11. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 19. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines [organic-chemistry.org]

- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 21. Direct Synthesis of Pyridine Derivatives [organic-chemistry.org]

Application Note: Analytical Characterization of 2,6-Dimethoxypyridine-3,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical characterization of 2,6-Dimethoxypyridine-3,5-diamine, a key intermediate in pharmaceutical synthesis. The methods described herein are essential for identity confirmation, purity assessment, and quality control. This guide covers High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction

This compound is an aromatic diamine derivative with significant applications as a building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required for its comprehensive characterization. This application note outlines standard protocols for the analysis of this compound, ensuring reliable and reproducible results for researchers in drug discovery and development.

Analytical Methods and Protocols

A multi-faceted analytical approach is recommended for the complete characterization of this compound. The following sections detail the experimental protocols for the principal analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary technique for assessing the purity of this compound and quantifying it in the presence of impurities. A reverse-phase method is generally suitable for this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer such as 10 mM ammonium acetate in water is often effective for separating aromatic amines and related impurities.[1][2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound, typically around 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

Data Presentation:

| Parameter | Expected Value |

| Retention Time | ~ 4.5 min |

| Purity (by area %) | > 98% |

| Limit of Detection (LOD) | ~ 0.01% |

| Limit of Quantification (LOQ) | ~ 0.03% |

| Note: These values are illustrative and should be determined experimentally. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polarity of the amine groups, derivatization is often recommended to improve chromatographic performance and sensitivity.[3][4][5]

Experimental Protocol:

-

Instrumentation: A GC system coupled with a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 450.

-

Sample Preparation and Derivatization:

-